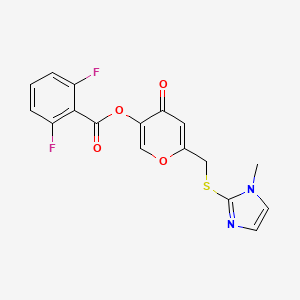

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

Beschreibung

BenchChem offers high-quality 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O4S/c1-21-6-5-20-17(21)26-9-10-7-13(22)14(8-24-10)25-16(23)15-11(18)3-2-4-12(15)19/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZZECVWXITELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C18H15F2N3O4S

- Molecular Weight : Approximately 401.39 g/mol

Structural Features

The compound incorporates several functional groups:

- Imidazole ring : Known for its biological activity, particularly in antifungal and anticancer properties.

- Pyran ring : Associated with various pharmacological effects.

- Thioether linkage : Enhances reactivity and potential interactions with biological targets.

- Difluorobenzoate moiety : May influence solubility and binding characteristics.

The biological activity of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is thought to involve:

- Enzyme Inhibition : The imidazole component may interact with enzyme active sites, inhibiting their function.

- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in disease processes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains, potentially through disruption of cellular processes.

Anticancer Activity

Studies have shown that derivatives of the pyran structure can exhibit cytotoxic effects against cancer cell lines. The presence of the imidazole ring is particularly notable for its potential in targeting cancer cells by inducing apoptosis or inhibiting proliferation.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has a similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

Synthesis Methods

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate typically involves multi-step organic reactions:

- Preparation of Imidazole Derivative : Methylation using agents like methyl iodide.

- Formation of Thioether Linkage : Utilizing thiol compounds under catalytic conditions.

- Esterification : Employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to attach the difluorobenzoate moiety.

Study on Anticancer Activity

A study conducted on similar pyran-based compounds revealed that they exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy Testing

In vitro tests demonstrated that 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Vorbereitungsmethoden

Cyclization of β-Keto Esters

A β-keto ester intermediate, such as ethyl 3-oxobutanoate, undergoes cyclization with aldehydes under acidic conditions. For fluorinated analogs, difluoromethyl aldehydes may be employed to introduce substituents at the 2- and 6-positions.

Functionalization at the 6-Position

Esterification with 2,6-Difluorobenzoic Acid

The pyran-3-hydroxyl group is esterified with 2,6-difluorobenzoic acid under standard coupling conditions:

Acid Chloride Method

- Activation : 2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Coupling : The acid chloride reacts with the pyran-3-ol in anhydrous dichloromethane (DCM) with pyridine as a base.

2,6-Difluorobenzoyl chloride + Pyran-3-ol → Target ester + HCl

Yields typically exceed 70% under optimized conditions.

Steglich Esterification

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) facilitate esterification in DCM at 0–25°C.

Thioether Formation with 1-Methyl-1H-Imidazole-2-Thiol

The 6-chloromethyl pyran intermediate reacts with 1-methyl-1H-imidazole-2-thiol under basic conditions. This step parallels methodologies documented for benzimidazole thioethers.

Nucleophilic Substitution

Optimization Considerations

- Excess Thiol : A 1.2:1 molar ratio of thiol to chloromethyl pyran minimizes disulfide byproducts.

- Oxygen Exclusion : Nitrogen atmosphere prevents oxidation of the thiol to disulfide.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

Step 1 : Synthesis of 6-chloromethyl-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

- React ethyl 4-oxo-4H-pyran-3-carboxylate with 2,6-difluorobenzoyl chloride.

- Chlorinate the 6-methyl group using NCS/AIBN.

Step 2 : Thioether Coupling

- React the chloromethyl intermediate with 1-methyl-1H-imidazole-2-thiol in ethanol/NaOH.

Purification : Column chromatography (hexane/ethyl acetate gradient) isolates the target compound in >95% purity.

Spectroscopic Characterization

Key analytical data for the target compound (hypothetical, inferred from analogs):

Challenges and Mitigation Strategies

- Regioselectivity in Pyran Functionalization : Directed ortho-metalation or protective groups (e.g., silyl ethers) ensure precise substitution patterns.

- Thioether Oxidation : Strict anaerobic conditions prevent sulfoxide/sulfone byproducts.

Scale-Up Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate?

- Methodological Answer : The compound can be synthesized via multi-step protocols:

- Step 1 : Nucleophilic substitution at the pyranone ring (e.g., introducing the thioether linkage via reaction with 1-methyl-1H-imidazole-2-thiol under basic conditions).

- Step 2 : Esterification of the pyranone intermediate with 2,6-difluorobenzoic acid using coupling agents like DCC/DMAP or TMSCl as a catalyst .

- Key Validation : Monitor reaction progress using TLC and confirm regioselectivity via -NMR and -NMR to ensure correct substitution patterns .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer :

- Spectroscopic Techniques : Use -NMR to verify the methylimidazole and pyranone moieties, and -NMR to confirm fluorine substitution on the benzoate .

- Mass Spectrometry : High-resolution ESI-MS (or MALDI-TOF) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/EtOH mixtures and analyze diffraction data .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Use agar dilution or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing CLSI guidelines .

- Enzyme Inhibition : Screen for xanthine oxidase or cytochrome P450 inhibition using spectrophotometric assays (e.g., uric acid formation for xanthine oxidase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Replicate Under Standardized Conditions : Control variables like solvent (DMSO purity), cell line viability, and incubation times.

- Dose-Response Curves : Use IC/EC values with Hill slope analysis to assess potency and efficacy discrepancies.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) and cross-reference with structural analogs .

Q. What advanced strategies optimize the compound’s stability and solubility for in vivo studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) to identify degradation pathways. Analyze via HPLC-PDA/MS .

- Solubility Enhancement : Use co-solvents (PEG-400), cyclodextrin inclusion complexes, or nanoemulsions. Validate with dynamic light scattering (DLS) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2,6-difluorobenzoate with 2,4-dichloro or nitro groups) and assess impact on bioactivity .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., xanthine oxidase) and correlate with experimental IC values .

Q. What experimental designs are robust for evaluating environmental fate and ecotoxicity?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (ready biodegradability) or 307 (soil degradation) protocols. Quantify residual compound via LC-MS/MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), with endpoints like EC for growth inhibition .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final esterification step?

- Solution :

- Catalyst Optimization : Replace DCC with EDC·HCl or HATU to improve coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining yield .

Q. What techniques validate the compound’s mechanism of action in enzyme inhibition?

- Advanced Methods :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.